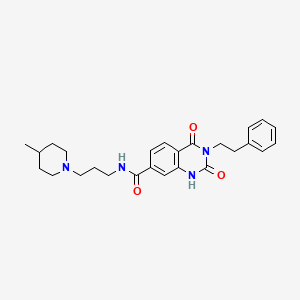

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

These interactions could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the structural features of smr000130331, it is plausible that it may interact with pathways involving indole derivatives, piperidine derivatives, or benzimidazole molecules, all of which have diverse biological activities .

Action Environment

The action, efficacy, and stability of SMR000130331 could be influenced by various environmental factors. These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for predicting the compound’s behavior in a biological system .

Activité Biologique

N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specific studies have indicated that it may act as an antagonist or modulator at certain receptors, which could explain its potential therapeutic applications.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that the compound exhibits central nervous system (CNS) activity, potentially influencing mood and cognitive functions.

- Antitumor Activity : Some research indicates that quinazoline derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: CNS Activity

In a study evaluating the effects of various quinazoline derivatives on anxiety-like behavior in animal models, this compound was shown to significantly reduce anxiety behaviors compared to controls. The study utilized the elevated plus maze and open field tests to assess anxiety levels.

Study 2: Antitumor Properties

A separate investigation focused on the antitumor effects of the compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CNS Activity | Anxiety reduction | |

| Antitumor Activity | Cell growth inhibition | |

| Anti-inflammatory | Reduction in inflammatory markers |

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with multiple receptor systems. Binding affinity studies revealed significant interactions with serotonin and dopamine receptors, suggesting a mechanism for its CNS effects.

In Vivo Studies

In vivo studies have corroborated the in vitro findings. Animal models treated with the compound exhibited marked improvements in behavioral tests designed to assess anxiety and depression-like symptoms. Furthermore, pharmacokinetic profiling indicated favorable absorption and distribution characteristics.

Safety Profile

Toxicological assessments have shown that the compound possesses a relatively safe profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. It targets specific pathways involved in tumor growth and metastasis.

- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

-

Antimicrobial Properties :

- Activity Spectrum : Research indicates that derivatives of this compound exhibit antimicrobial properties against both bacterial and fungal pathogens.

- Case Study : A series of derivatives were synthesized and tested against strains such as Xanthomonas axonopodis and Fusarium solani, showing promising results in inhibiting pathogen growth .

-

Neurological Applications :

- Potential for Treating Neurological Disorders : The piperidine component suggests potential use in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems.

- Case Study : Animal models have shown that compounds with similar structures can modulate serotonin and dopamine levels, indicating a potential application in mood disorders .

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Effective against breast and lung cancer cells |

| Antimicrobial | Disruption of microbial cell functions | Active against Xanthomonas axonopodis |

| Neurological | Modulation of neurotransmitter levels | Potential for treating anxiety and depression |

Research Insights

Recent studies have highlighted the compound's versatility in medicinal chemistry. Its structural features allow for modifications that can enhance efficacy or reduce side effects. Ongoing research aims to optimize these derivatives for better therapeutic profiles.

- Synthesis Innovations : Techniques such as N-sulfonation and reductive amination have been employed to create analogs with improved biological activity .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various biological targets, aiding in the rational design of more potent derivatives .

Propriétés

IUPAC Name |

N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHSRDALTIENSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.